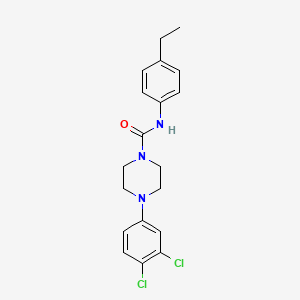
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea
Overview
Description
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea, also known as BRB-I, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives, which have been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways and plays a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its limited solubility in water can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. Another direction is the development of more water-soluble derivatives of N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea to improve its effectiveness in certain experiments. Further studies are also needed to fully understand its mechanism of action and potential side effects in order to advance its potential therapeutic applications.
Scientific Research Applications
N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and infectious diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease. N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea has also been studied as an antifungal and antibacterial agent.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-12(2)14-6-8-16(9-7-14)20-17(21)19-11-13-4-3-5-15(18)10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGCFJJBHMCDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4280782.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4280788.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4280797.png)
![5-chloro-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B4280801.png)
![[(2-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4280809.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)
![{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid](/img/structure/B4280829.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4280873.png)

![2,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4280884.png)
